3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide
Overview
Description
3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide is a versatile organic compound with the molecular formula C7H10N2O2S2. It is characterized by the presence of an amino group (-NH2), a sulfanyl group (-SH), and a sulfonamide group (-SO2NH-) attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-nitrobenzene-1-sulfonamide with methylamine and hydrogen sulfide under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used to oxidize the sulfanyl group to a sulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using various nucleophiles.
Major Products Formed:
Oxidation: 3-Amino-N-methyl-4-sulfonylbenzene-1-sulfonamide
Reduction: this compound (reduced form)
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide has several scientific research applications across different fields:
Chemistry: It serves as a versatile small molecule scaffold for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide is similar to other sulfonamide derivatives, such as sulfanilamide and sulfapyridine. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of both an amino and a sulfanyl group on the benzene ring provides additional reactivity and versatility.
Comparison with Similar Compounds
Sulfanilamide
Sulfapyridine
Sulfisoxazole
Sulfadiazine
Biological Activity
3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide, also known as a derivative of sulfanilamide, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
CAS Number | 2758002-74-1 |
Molecular Formula | C7H10N2O2S2 |
Molecular Weight | 210.29 g/mol |
Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and interact with various biomolecules. The compound is known to act as a carbonic anhydrase inhibitor, which plays a crucial role in regulating pH and fluid balance in biological systems. Inhibition of carbonic anhydrases can lead to significant physiological effects, including alterations in blood pressure and respiratory function .
Biological Activities
-
Antimicrobial Activity :
- Studies indicate that sulfonamide derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of folate synthesis, which is essential for nucleic acid production in microorganisms.
-
Cardiovascular Effects :
- Research has shown that compounds similar to this compound can influence perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapy. For instance, experiments demonstrated that certain benzenesulfonamides could modulate calcium channels, affecting vascular tone and blood pressure regulation .
- Antitumor Activity :
Case Study 1: Inhibition of Carbonic Anhydrases
A series of experiments evaluated the binding affinity of various sulfonamide derivatives to human carbonic anhydrases (CA I, II, VI). The results indicated that modifications to the sulfonamide structure significantly impacted binding efficacy. For instance, one derivative displayed a dissociation constant () of 6 nM for CA I, indicating strong inhibitory potential .
Case Study 2: Cardiovascular Regulation
In a controlled study involving rat models, the administration of 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide resulted in decreased perfusion pressure over time. This suggests that similar compounds might influence cardiac function through specific interactions with vascular smooth muscle cells .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Binding Affinity (nM) |
---|---|---|
4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Cardiovascular effects | Not specified |
4-Amino-N-methylbenzenesulfonamide | Antimicrobial activity | Not specified |
This compound | Potential CA inhibitor | TBD |
Properties
IUPAC Name |
3-amino-N-methyl-4-sulfanylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c1-9-13(10,11)5-2-3-7(12)6(8)4-5/h2-4,9,12H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERXIGMHUHDLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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